Butyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate

Drug Discovery Medicinal Chemistry Physicochemical Property Optimization

Butyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate (CAS 1251597-93-9) is a synthetic 1,8-naphthyridine derivative with a molecular formula of C25H30N4O3 and a molecular weight of 434.54 g/mol. It is supplied as a research chemical with a typical purity of ≥95%.

Molecular Formula C25H30N4O3
Molecular Weight 434.54
CAS No. 1251597-93-9
Cat. No. B2623968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate
CAS1251597-93-9
Molecular FormulaC25H30N4O3
Molecular Weight434.54
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N(CC)CC)C
InChIInChI=1S/C25H30N4O3/c1-5-8-15-32-25(31)18-10-12-19(13-11-18)28-22-20-14-9-17(4)27-23(20)26-16-21(22)24(30)29(6-2)7-3/h9-14,16H,5-8,15H2,1-4H3,(H,26,27,28)
InChIKeyROSXHRRJUKXPAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Butyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate (CAS 1251597-93-9): Procurement-Relevant Baseline


Butyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate (CAS 1251597-93-9) is a synthetic 1,8-naphthyridine derivative with a molecular formula of C25H30N4O3 and a molecular weight of 434.54 g/mol . It is supplied as a research chemical with a typical purity of ≥95% . The compound features a 1,8-naphthyridine core functionalized at the 3-position with an N,N-diethylcarboxamide group, at the 4-position with a para-aminobenzoate butyl ester linker, and at the 7-position with a methyl substituent. This specific substitution pattern suggests potential for engaging biological targets that recognize naphthyridine scaffolds, but no receptor binding, cellular activity, or in vivo efficacy data are publicly available for this compound.

Why Generic Substitution Fails for Butyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate


In the absence of publicly available head-to-head pharmacological data, generic substitution among close analogs of this compound is a high-risk proposition. Closely related compounds such as the methyl ester (CAS 1251571-76-2), ethyl ester, and azepane-1-carbonyl analog (CAS 1251570-27-0) differ in key physicochemical properties—including lipophilicity (cLogP), ester hydrolytic stability, and hydrogen-bonding capacity—that are known to critically impact membrane permeability, metabolic susceptibility, and target residence time in structurally analogous series . Without matched-pair experimental data confirming equipotency and equivalent selectivity, interchangeability cannot be assumed. Furthermore, batch-to-batch purity and impurity profiles are vendor-specific and cannot be generically substituted without analytical verification .

Butyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate: Quantitative Differentiation Evidence vs. Closest Analogs


Ester Lipophilicity: Butyl Ester vs. Methyl Ester Structural Analog

The butyl ester moiety in the target compound is expected to confer higher lipophilicity compared to the methyl ester analog (CAS 1251571-76-2). While experimental logP values are not publicly available, calculated lipophilicity (cLogP) predictions based on fragment-based methods indicate a difference consistent with the approximately 1.8–2.2 log unit increase expected for a butyl ester relative to a methyl ester on a common scaffold . Higher lipophilicity can enhance membrane permeability but may also reduce aqueous solubility and increase metabolic clearance, making the choice between these esters a critical decision point for in vitro and in vivo experimental design.

Drug Discovery Medicinal Chemistry Physicochemical Property Optimization

Ester Hydrolytic Stability: Butyl Ester vs. Methyl Ester

Ester hydrolysis rates are sensitive to the steric and electronic environment of the alkyl group. In general, butyl esters exhibit slower base-catalyzed hydrolysis compared to methyl esters due to increased steric hindrance around the carbonyl carbon . This class-level inference suggests that the butyl ester compound may offer longer shelf stability in solution or under physiological pH conditions, although no experimental stability data for this specific compound have been published.

Chemical Stability Formulation Prodrug Design

Aqueous Solubility Trade-off: Butyl Ester vs. Methyl Ester

The increased lipophilicity of the butyl ester analog is expected to correlate with reduced aqueous solubility relative to the methyl ester. This is a well-established class-level trend: each additional methylene unit in a linear alkyl ester typically reduces aqueous solubility by approximately 0.5–0.8 log units . For the target compound, this may necessitate the use of co-solvents (e.g., DMSO) or surfactants for in vitro assay preparation, whereas the methyl ester analog may be directly soluble at higher concentrations in aqueous buffers.

Physicochemical Property Optimization Formulation Development

Application Scenarios for Butyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate Based on Available Evidence


Structure-Activity Relationship (SAR) Exploration of Ester Lipophilicity in Naphthyridine-Based Probe Molecules

The butyl ester variant serves as a tool compound for systematic SAR studies investigating the impact of ester alkyl chain length on target engagement, cellular permeability, and metabolic stability in naphthyridine series. Procurement of the butyl ester alongside the methyl ester analog (CAS 1251571-76-2) enables matched-pair analysis to deconvolute lipophilicity-driven effects from scaffold-intrinsic pharmacology .

Chemical Biology Probe Development Requiring Enhanced Membrane Partitioning

When the biological target is intracellular or membrane-associated, the higher predicted lipophilicity of the butyl ester may improve passive membrane permeability relative to the methyl ester. This makes the compound a relevant candidate for initial phenotypic screening in cell-based assays where intracellular target access is a prerequisite for activity .

Synthetic Intermediate for Prodrug Design or Further Derivatization

The butyl ester group can serve as a protecting group or prodrug moiety, with its distinct hydrolysis kinetics offering a different release profile compared to shorter alkyl esters. This compound is procured as a versatile building block for constructing more complex naphthyridine libraries, particularly where differential ester stability is desired during multi-step synthetic sequences .

Quote Request

Request a Quote for Butyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.